molecular formula C3H8BrNS B1394528 Thietan-3-amine hydrobromide CAS No. 943437-99-8

Thietan-3-amine hydrobromide

Cat. No.: B1394528
CAS No.: 943437-99-8
M. Wt: 170.07 g/mol
InChI Key: RRWLNHQBDHXNIG-UHFFFAOYSA-N
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Description

Scientific Research Applications

Thietan-3-amine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thietan-3-amine hydrobromide involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its sulfur atom can participate in redox reactions, influencing cellular redox states and enzyme activities . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Thietan-3-amine hydrobromide can be compared with other sulfur-containing heterocycles such as thiiranes, oxiranes, and aziridines . Unlike thiiranes, which are three-membered rings, this compound has a four-membered ring, providing different reactivity and stability profiles . Compared to oxiranes and aziridines, this compound offers unique sulfur chemistry that can be exploited in various synthetic and biological applications .

Similar compounds include:

This compound stands out due to its unique combination of sulfur chemistry and amine functionality, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

thietan-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.BrH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWLNHQBDHXNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693516
Record name Thietan-3-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943437-99-8
Record name Thietan-3-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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